![molecular formula C17H15N5O3 B2915850 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 923139-11-1](/img/structure/B2915850.png)
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazinone core and a pyridine moiety, connected through an ethanediamide linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as triethylamine and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
科学研究应用
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the context of cancer and other diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares the phthalazinone core but differs in its substituents, leading to different chemical and biological properties.
Olaparib: A well-known PARP inhibitor that also features a phthalazinone core, used in cancer therapy.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its combination of a phthalazinone core and a pyridine moiety, connected through an ethanediamide linker. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13-4-2-1-3-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINFYHLRFJQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
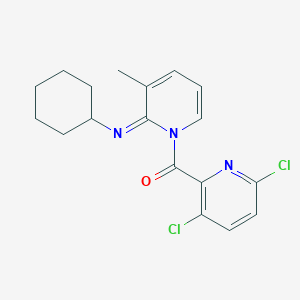
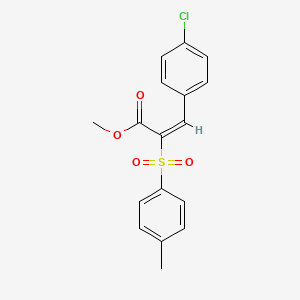

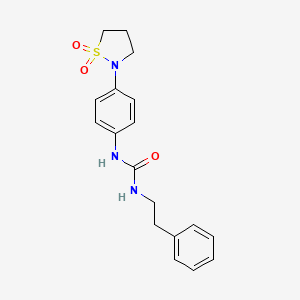
![2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B2915774.png)
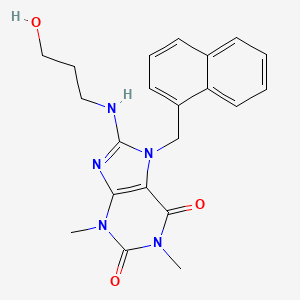


![(3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl) acetate](/img/structure/B2915778.png)
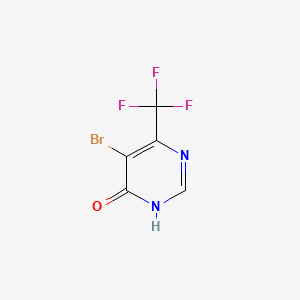
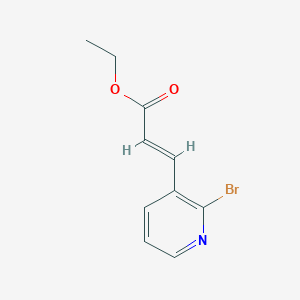
![tert-Butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2915786.png)
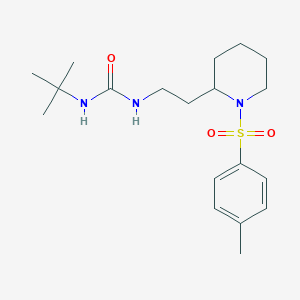
![2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2915790.png)
